molecular formula C25H21ClFN3O2 B14985481 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B14985481
M. Wt: 449.9 g/mol
InChI Key: YMJRHCCWXVGTOA-UHFFFAOYSA-N
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Description

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a pyrrolidinone ring, and substituted benzyl and phenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-fluorobenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with 2-methoxyphenylacetic acid under cyclization conditions to yield the final pyrrolidinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzyl chloride: Shares the chloro and fluoro substituents but lacks the benzimidazole and pyrrolidinone structures.

    1-(2-chloro-6-fluorobenzyl)piperazine: Contains the chloro and fluoro substituents and a piperazine ring instead of the benzimidazole core.

Uniqueness

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of a benzimidazole core, pyrrolidinone ring, and substituted benzyl and phenyl groups

Properties

Molecular Formula

C25H21ClFN3O2

Molecular Weight

449.9 g/mol

IUPAC Name

4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H21ClFN3O2/c1-32-23-12-5-4-11-22(23)29-14-16(13-24(29)31)25-28-20-9-2-3-10-21(20)30(25)15-17-18(26)7-6-8-19(17)27/h2-12,16H,13-15H2,1H3

InChI Key

YMJRHCCWXVGTOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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